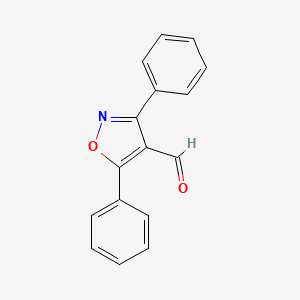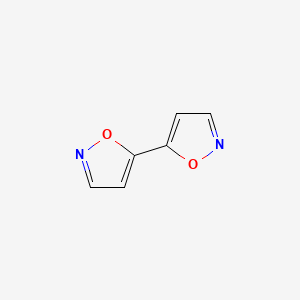
5,5'-Biisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Biisoxazole: is a heterocyclic compound consisting of two isoxazole rings connected by a single bond. Isoxazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Biisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroxylamine with diketones or α,β-unsaturated carbonyl compounds to form isoxazole rings. The two isoxazole rings are then connected through a single bond to form 5,5’-Biisoxazole .
Industrial Production Methods: Industrial production of 5,5’-Biisoxazole may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and coupling processes. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-Biisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can modify the isoxazole rings, leading to different structural configurations.
Substitution: Substitution reactions can introduce various substituents onto the isoxazole rings, altering the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or nitrated derivatives, while substitution can introduce alkyl or aryl groups onto the isoxazole rings .
Wissenschaftliche Forschungsanwendungen
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions .
Medicine: Derivatives of 5,5’-Biisoxazole have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs .
Industry: In the industrial sector, 5,5’-Biisoxazole is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 5,5’-Biisoxazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The isoxazole rings provide a rigid framework that can fit into binding sites, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
3,3’-Biisoxazole: Similar structure but with different connectivity of the isoxazole rings.
5,5’-Bis(hydroxymethyl)-3,3’-biisoxazole: Contains hydroxymethyl groups, offering different reactivity and applications
Uniqueness: 5,5’-Biisoxazole is unique due to its specific connectivity and the resulting electronic properties. This uniqueness allows it to participate in reactions and interactions that other similar compounds may not, making it valuable in specialized applications .
Eigenschaften
CAS-Nummer |
23296-57-3 |
|---|---|
Molekularformel |
C6H4N2O2 |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
5-(1,2-oxazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C6H4N2O2/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H |
InChI-Schlüssel |
YSMPIGJMISTWFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(ON=C1)C2=CC=NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


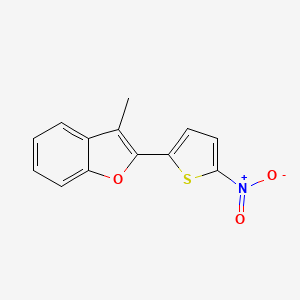
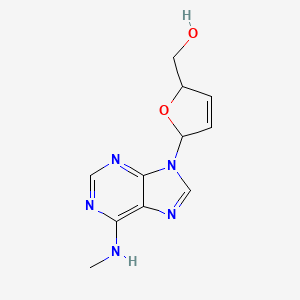


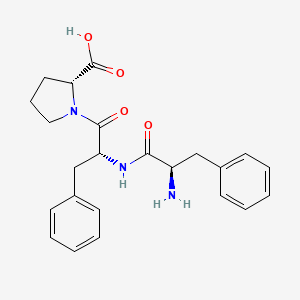
![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
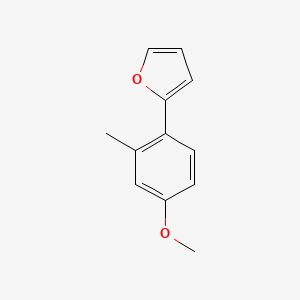
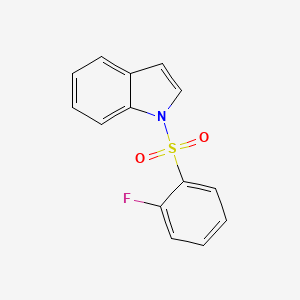
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)
